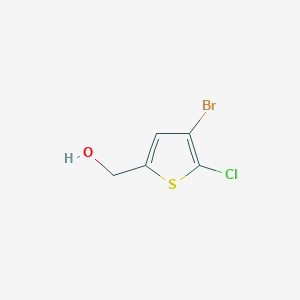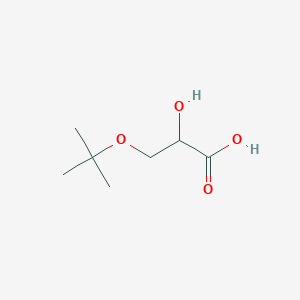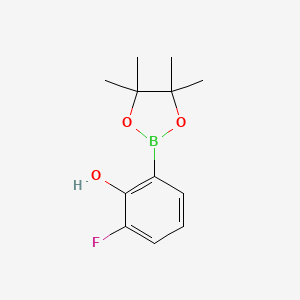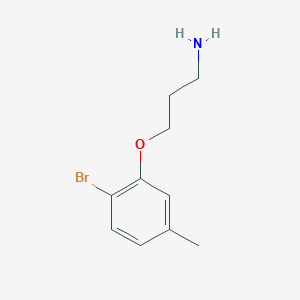
(4-Bromo-5-chlorothiophen-2-yl)methanol
Vue d'ensemble
Description
(4-Bromo-5-chlorothiophen-2-yl)methanol is a chemical compound with the molecular formula C_7H_5BrClOS. It is a derivative of thiophene, featuring bromine and chlorine atoms on the thiophene ring and a hydroxymethyl group attached to the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene: The compound can be synthesized by the halogenation of thiophene. Initially, thiophene is reacted with bromine and chlorine in the presence of a catalyst to introduce the bromine and chlorine atoms onto the thiophene ring.
Hydroxylation: The hydroxymethyl group can be introduced by reacting the halogenated thiophene with formaldehyde in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and hydroxylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-Bromo-5-chlorothiophen-2-carboxylic acid.
Reduction: 4-Bromo-5-chlorothiophen-2-ylmethane.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromo-5-chlorothiophen-2-yl)methanol is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which (4-Bromo-5-chlorothiophen-2-yl)methanol exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.
5-Bromo-2-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.
2-Bromo-5-chlorothiophen-2-ylmethanol: Similar structure but different positions of halogens.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and serve as a precursor in drug synthesis highlights its importance in the field of chemistry and beyond.
Propriétés
IUPAC Name |
(4-bromo-5-chlorothiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClOS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWNOHJYKKXYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(1S)-1-aminoethyl]benzoate](/img/structure/B8066243.png)









